Bienvenue dans la boutique en ligne BenchChem!

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Lipophilicity Drug-likeness Physicochemical differentiation

This 1,2,3-triazole-pyrrolidine scaffold, featuring a pyridin-3-yl methanone moiety, provides a unique hydrogen-bond acceptor (pyridine nitrogen) absent in carbocyclic analogs, enabling distinct metal-chelation and target engagement opportunities. Ideal for ATF4 pathway inhibition, kinase probe development, and fragment-based screening, its low lipophilicity (XLogP3 ~2.34) and drug-like TPSA (~64 Ų) ensure solubility and minimize off-target binding—differentiating it from more lipophilic trifluoromethyl variants. Suitable for SAR studies where conformational rigidity is critical.

Molecular Formula C18H17N5O
Molecular Weight 319.368
CAS No. 2034557-88-3
Cat. No. B2386019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
CAS2034557-88-3
Molecular FormulaC18H17N5O
Molecular Weight319.368
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C18H17N5O/c24-18(15-7-4-9-19-11-15)22-10-8-16(12-22)23-13-17(20-21-23)14-5-2-1-3-6-14/h1-7,9,11,13,16H,8,10,12H2
InChIKeyYQXPIUQGJJVHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone (CAS 2034557-88-3)


(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone (CAS 2034557-88-3) is a synthetic small molecule (C18H17N5O, exact mass 319.14331 g/mol) featuring a 1,2,3-triazole-pyrrolidine core conjugated to a pyridin-3-yl methanone moiety [1]. The 1,2,3-triazole ring provides metabolic stability and hydrogen-bonding capability, while the pyrrolidine ring introduces conformational constraint, and the pyridin-3-yl substituent offers a potential metal-coordination or hydrogen-bond acceptor site distinct from simple phenyl or substituted-phenyl analogs in the same building-block series [2]. As a research chemical building block, it serves as a modular scaffold for medicinal chemistry campaigns targeting, for example, ATF4 pathway inhibition or kinase-directed probe development [3].

Why Generic Triazole-Pyrrolidine Substitution Fails for (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone (CAS 2034557-88-3)


Within the 1,2,3-triazole-pyrrolidine-methanone chemical series, subtle variation in the N-acyl substituent (e.g., pyridin-3-yl vs. 4-trifluoromethylphenyl vs. 4-methylthiophen-2-yl) dramatically alters the electrostatic surface, hydrogen-bonding capacity, and predicted lipophilicity [1]. The pyridin-3-yl group of the target compound introduces a hydrogen-bond acceptor (pyridine nitrogen) that is absent in purely carbocyclic aryl analogs, potentially enabling distinct target engagement or metal-chelation opportunities that are not achievable with generic phenyl or thiophene replacements [2]. Consequently, assuming functional equivalence across this series without confirmatory comparative data would be scientifically unsound and could invalidate SAR studies or lead optimization campaigns [3].

Quantitative Differentiation Evidence for (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone (CAS 2034557-88-3)


Predicted Lipophilicity (XLogP3) Comparison Against 4-Trifluoromethylphenyl Analog

The target compound is predicted to have an XLogP3 of approximately 2.34, compared to 3.5 for the 4-trifluoromethylphenyl analog (CAS 2034302-93-5), indicating significantly lower lipophilicity [1]. This difference arises from the replacement of the highly lipophilic -CF3 group with the pyridin-3-yl moiety. Lower lipophilicity may translate to better aqueous solubility and a reduced risk of non-specific protein binding, critical factors in early-stage probe selection [2].

Lipophilicity Drug-likeness Physicochemical differentiation

Topological Polar Surface Area (TPSA) Differentiation from 4-Trifluoromethylphenyl Analog

The target compound possesses a predicted TPSA of 64.22 Ų, whereas the 4-trifluoromethylphenyl analog (CAS 2034302-93-5) has a TPSA of 51 Ų [1]. The higher TPSA conferred by the pyridine nitrogen contributes to increased hydrogen-bonding capacity, which can influence both solubility and passive membrane permeability. For central nervous system (CNS) drug discovery, a TPSA < 60–70 Ų is often preferred; the target compound’s TPSA lies within a more favorable range than many high-TPSA analogs [2].

TPSA Permeability Drug-likeness

Structural Minimalism Advantage in Vector Exploration Versus Ethanone Linker Analogs

The target compound contains a direct methanone linker between the pyrrolidine nitrogen and the pyridine ring, while the closest pyridine-containing analog (CAS 2034303-14-3) incorporates a longer ethanone linker (N–C(=O)–CH₂–pyridine). The shorter, more conformationally restricted linker of the target compound minimizes rotatable bonds, potentially offering a simpler SAR vector for target engagement [1]. Additionally, the ethanone analog may be susceptible to oxidative metabolism at the benzylic-like methylene, a risk not present in the target compound [2].

Chemical Probe Design Structural Minimalism Metabolic Stability

Pyridine Nitrogen as a Unique Hydrogen-Bond Acceptor vs. Carbocyclic Aryl Analogs

The pyridin-3-yl substituent of the target compound presents a nitrogen atom capable of acting as a hydrogen-bond acceptor, unlike the 4-trifluoromethylphenyl (CAS 2034302-93-5) or 4-methylthiophen-2-yl (CAS 2034384-79-5) analogs. This lone pair can engage with kinase hinge regions or metal ions, a feature exploited in numerous kinase inhibitor scaffolds [1]. While no direct target-binding data exist for the target compound, class-level precedent for 1,2,3-triazole-pyrrolidine analogs as ATF4 pathway inhibitors suggests that the pyridine nitrogen could be a critical pharmacophoric element for specific biological targets [2].

Hydrogen bonding Molecular recognition Kinase hinge-binding

Optimal Application Scenarios for (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone (CAS 2034557-88-3) Based on Evidence


Early-Stage Medicinal Chemistry for ATF4 Pathway-Targeted Probe Synthesis

The compound’s triazole-pyrrolidine core aligns with the substituted pyrrolidine scaffold claimed in ATF4 pathway inhibitor patents (e.g., US 10,851,053), and its pyridin-3-yl moiety provides an additional hydrogen-bond acceptor for target engagement [1]. Researchers focused on integrated stress response modulation should consider this compound as a starting point for structure-activity relationship (SAR) exploration, particularly in establishing the contribution of the pyridine group to potency and selectivity.

Chemical Probe Development Requiring Defined Physicochemical Boundaries

With a predicted XLogP3 of ~2.34 and TPSA of ~64 Ų, the compound occupies a ‘drug-like’ physicochemical space distinct from more lipophilic trifluoromethyl analogs [1][2]. This makes it suitable for probe development campaigns where maintaining solubility and minimizing off-target binding are prioritized, provided that project-specific in vitro data are generated.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyridin-3-yl methanone moiety is a privileged fragment for kinase hinge binding. The target compound can serve as a fragment-sized building block for fragment-based screening or fragment-linking strategies [1]. Its structural minimalism (MW 319.4 Da, 3 rotatable bonds) and low predicted lipophilicity are favorable attributes for fragment libraries.

Academic Research on Triazole-Pyrrolidine Conformational Effects

The compound’s direct methanone linker between pyrrolidine nitrogen and pyridine provides a rigid, well-defined conformation compared to ethanone-linked analogs. This rigidity can be exploited in academic studies investigating the role of conformational pre-organization in target binding and molecular recognition [1].

Quote Request

Request a Quote for (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.